![molecular formula C18H22ClN5O2 B2997533 N-(4-chlorophenyl)-4-(6-ethoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide CAS No. 946231-69-2](/img/structure/B2997533.png)
N-(4-chlorophenyl)-4-(6-ethoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophenyl)-4-(6-ethoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide is a chemical compound that has gained interest in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as CP-55940 and is a synthetic cannabinoid that acts on the endocannabinoid system. In
Applications De Recherche Scientifique
Molecular Interaction with the CB1 Cannabinoid Receptor
N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, a close analog of the specified compound, has been studied for its interaction with the CB1 cannabinoid receptor. This research utilized conformational analysis and comparative molecular field analysis (CoMFA) to understand the binding interaction with the receptor, highlighting the importance of specific structural features for receptor affinity and antagonist activity (Shim et al., 2002).
Synthesis and Analgesic Properties
A study focused on the synthesis of novel heterocyclic compounds derived from visnagenone and khellinone, which are structurally similar to the specified compound. These new compounds displayed significant cyclooxygenase-1/2 (COX-1/2) inhibition, along with notable analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).
Synthetic Process Development
Research on N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, structurally related to the specified compound, explored scalable and efficient synthetic processes. This compound, being a Rho kinase inhibitor, has applications in treating central nervous system disorders. The study emphasizes the importance of optimizing reaction conditions for achieving high yield and purity (Wei et al., 2016).
Selection of Antiemetic Agents
Another study synthesized a series of 4-piperazinopyrimidines with a methylthio substituent, related to the chemical structure . This research evaluated the antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic properties of these compounds, leading to the selection of specific compounds for clinical investigation (Mattioda et al., 1975).
Antimicrobial Activity of Pyridine Derivatives
A study synthesized new pyridine derivatives, akin to the specified compound, and evaluated their antimicrobial activity. This research highlights the potential of such compounds in developing new antimicrobial agents (Patel et al., 2011).
Enantioselective Process for CGRP Receptor Inhibitor
Research on a potent calcitonin gene-related peptide (CGRP) receptor antagonist, structurally similar to the specified compound, developed a stereoselective and economical synthesis. This highlights the compound's relevance in CGRP receptor antagonist development (Cann et al., 2012).
Propriétés
IUPAC Name |
N-(4-chlorophenyl)-4-(6-ethoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN5O2/c1-3-26-17-12-16(20-13(2)21-17)23-8-10-24(11-9-23)18(25)22-15-6-4-14(19)5-7-15/h4-7,12H,3,8-11H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQJWMESARLMZPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC(=C1)N2CCN(CC2)C(=O)NC3=CC=C(C=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-4-(6-ethoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.